1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-methoxyaniline with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(2-hydroxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea.
Reduction: Formation of 2-methoxyaniline and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
- 1-(2-chlorophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Uniqueness
1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can also affect the compound’s solubility and interaction with other molecules.
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C15H17N3O2S/c1-20-12-8-4-2-6-10(12)16-14(19)18-15-17-11-7-3-5-9-13(11)21-15/h2,4,6,8H,3,5,7,9H2,1H3,(H2,16,17,18,19) |
InChI Key |
ZPFHNBPJVMKMLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.